molecular formula C24H29NO4 B15242342 (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate CAS No. 1245648-12-7

(S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate

Cat. No.: B15242342
CAS No.: 1245648-12-7
M. Wt: 395.5 g/mol
InChI Key: UOLCAUYQEMHCMP-VXKWHMMOSA-N
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Description

(S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrrolidinone ring, a benzyloxyphenyl group, and a methylpentanoate ester, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the pyrrolidinone intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of hydroxylated pyrrolidinone derivatives.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules. It can serve as a probe in biochemical assays to investigate molecular mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidinone ring and methylpentanoate ester contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-methyl 2-((S)-3-(4-hydroxyphenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    (S)-methyl 2-((S)-3-(4-methoxyphenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    (S)-methyl 2-((S)-3-(4-fluorophenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate: Similar structure but with a fluorophenyl group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

1245648-12-7

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[(3S)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate

InChI

InChI=1S/C24H29NO4/c1-17(2)15-22(24(27)28-3)25-14-13-21(23(25)26)19-9-11-20(12-10-19)29-16-18-7-5-4-6-8-18/h4-12,17,21-22H,13-16H2,1-3H3/t21-,22-/m0/s1

InChI Key

UOLCAUYQEMHCMP-VXKWHMMOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N1CC[C@H](C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)OC)N1CCC(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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